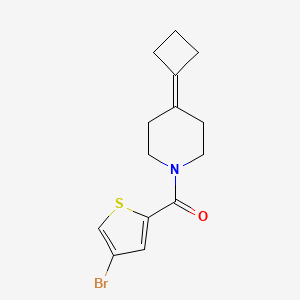

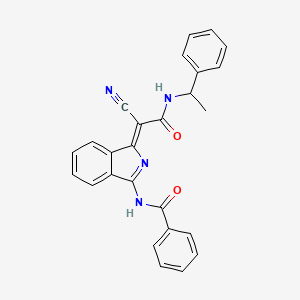

![molecular formula C6H12ClN B2712152 (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2137856-17-6](/img/structure/B2712152.png)

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride” is a chemical compound with the CAS Number: 2137856-17-6 . It has a molecular weight of 133.62 .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5-,6+;/m0./s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The compound “(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride” has a molecular weight of 133.62 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Analgesic Potential

One of the significant applications of 1-aryl-3-azabicyclo[3.1.0]hexanes, which includes compounds similar to (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride, is in the development of nonnarcotic analgesic agents. For instance, Bicifadine, a member of this series, demonstrated potent analgesic effects in mouse writhing and rat paw-pain assays, indicating its potential as an analgesic. Notably, the analgesic activity was found to be specific to certain enantiomers, highlighting the importance of stereochemistry in this class of compounds (Epstein et al., 1981).

Synthesis Techniques

Synthetic methodologies have been developed for compounds structurally related to (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride. For example, a hexacyclic compound integral to the hetisine skeleton of aconite alkaloids was synthesized using an acetal-ene reaction and stereoselective hydrocyanation, demonstrating the complex synthetic routes possible for such azabicyclo ring systems (Muratake & Natsume, 2002).

Pharmaceutical Synthesis

A batchwise, multigram preparation method was developed for 2-azabicyclo[2.1.1]hexane hydrochloride, a related compound. This preparation involved a key synthetic step with an intramolecular displacement to form the bicyclic ring system, indicating the potential for large-scale synthesis of similar compounds (Liao et al., 2016).

Development of Antidepressants

DOV 21,947, a compound with a structure akin to (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride, inhibits the reuptake of serotonin, norepinephrine, and dopamine, suggesting its potential as an antidepressant. Its ability to affect multiple neurotransmitters could lead to a different therapeutic profile compared to other antidepressants (Skolnick et al., 2003).

Chemical Synthesis Advancements

Innovations in chemical synthesis involving compounds with a similar structure to (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride include stereoselective syntheses and rearrangements using Selectfluor and Deoxo-Fluor. These methods have resulted in new functionalized azabicyclohexanes, expanding the possibilities for creating diverse derivatives (Krow et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWZARHPLKECFV-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

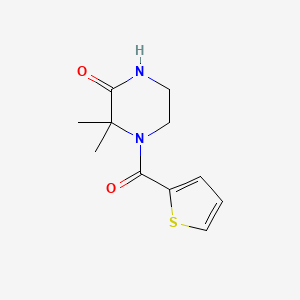

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712073.png)

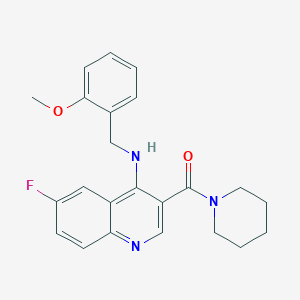

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2712080.png)

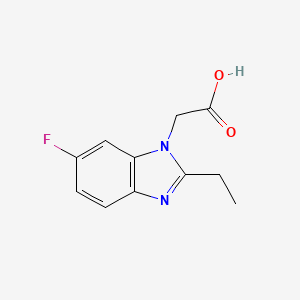

![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]quinoline;hydrochloride](/img/structure/B2712081.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2712084.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2712087.png)

![1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2712088.png)

![1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2712090.png)

![1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine](/img/structure/B2712092.png)